N-(cyanomethyl)-3-(phenylsulfanyl)propanamide
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Overview
Description
N-(cyanomethyl)-3-(phenylsulfanyl)propanamide is an organic compound with a unique structure that includes a cyanomethyl group, a phenylsulfanyl group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-3-(phenylsulfanyl)propanamide typically involves the reaction of a cyanomethylating agent with a 3-(phenylsulfanyl)propanamide precursor. One common method involves the use of cyanogen bromide as the cyanomethylating agent, which reacts with the amide under mild conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and may require a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-3-(phenylsulfanyl)propanamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form a sulfone or sulfoxide derivative.
Reduction: The cyanomethyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, where the cyanide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Aminomethyl derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-(cyanomethyl)-3-(phenylsulfanyl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is employed in the study of enzyme mechanisms and protein modifications.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-3-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets, such as enzymes or proteins. The cyanomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins, leading to modifications such as acylation . This can alter the activity or function of the target protein, affecting various biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(cyanomethyl)-N-(phenylsulfonyl)amides: These compounds have a similar structure but with a sulfonyl group instead of a sulfanyl group.
N-(cyanomethyl)-2-chloroisonicotinamide: This compound has a similar cyanomethyl group but with a different aromatic ring and additional chlorine substitution.
Uniqueness
N-(cyanomethyl)-3-(phenylsulfanyl)propanamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the cyanomethyl and phenylsulfanyl groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.
Properties
IUPAC Name |
N-(cyanomethyl)-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c12-7-8-13-11(14)6-9-15-10-4-2-1-3-5-10/h1-5H,6,8-9H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWDSKASXMODRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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